molecular formula C8H16NO3+ B12322933 Carboxymethyl(hexanoyl)azanium

Carboxymethyl(hexanoyl)azanium

Cat. No.: B12322933
M. Wt: 174.22 g/mol
InChI Key: UPCKIPHSXMXJOX-UHFFFAOYSA-O
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Description

Carboxymethyl(hexanoyl)azanium is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of carboxymethyl and hexanoyl groups, which contribute to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carboxymethyl(hexanoyl)azanium can be synthesized through a series of chemical reactions involving the introduction of carboxymethyl and hexanoyl groups onto a suitable precursor molecule. The synthesis typically involves the following steps:

    Carboxymethylation: This step involves the introduction of a carboxymethyl group onto the precursor molecule. This can be achieved through a reaction with chloroacetic acid under basic conditions.

    Hexanoylation: The next step involves the introduction of a hexanoyl group. This can be achieved through an esterification reaction with hexanoic acid in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures consistent product quality and higher yields. The use of advanced purification techniques, such as chromatography, can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carboxymethyl(hexanoyl)azanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The carboxymethyl and hexanoyl groups can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Carboxymethyl(hexanoyl)azanium has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of carboxymethyl(hexanoyl)azanium involves its interaction with specific molecular targets and pathways. The carboxymethyl group can interact with enzymes and receptors, modulating their activity. The hexanoyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Carboxymethyl(hexanoyl)azanium can be compared with other similar compounds, such as:

    Carboxymethyl chitosan: This compound also contains a carboxymethyl group but lacks the hexanoyl group, resulting in different properties and applications.

    Hexanoyl chitosan: This compound contains a hexanoyl group but lacks the carboxymethyl group, leading to variations in its reactivity and biological activities.

The presence of both carboxymethyl and hexanoyl groups in this compound makes it unique and versatile, offering a combination of properties that are not found in other similar compounds.

Properties

Molecular Formula

C8H16NO3+

Molecular Weight

174.22 g/mol

IUPAC Name

carboxymethyl(hexanoyl)azanium

InChI

InChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)/p+1

InChI Key

UPCKIPHSXMXJOX-UHFFFAOYSA-O

Canonical SMILES

CCCCCC(=O)[NH2+]CC(=O)O

Origin of Product

United States

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